4-Chloropyridine-2-sulfonyl fluoride
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Overview
Description
4-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
Sulfonyl fluorides are known for their attractive balance of reactivity and stability, particularly their resistance to hydrolysis under physiological conditions . This suggests that they could potentially interact with a wide range of biological targets.
Mode of Action
Sulfonyl fluorides are known to form covalent bonds with their targets, which could lead to changes in the target’s function
Biochemical Pathways
It’s worth noting that fluorinated pyridines have been used in the synthesis of various biologically active compounds . This suggests that 4-Chloropyridine-2-sulfonyl fluoride could potentially influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (1956) and physical form (powder) suggest that it could potentially be absorbed and distributed in the body
Result of Action
The compound’s potential to form covalent bonds with its targets suggests that it could induce significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is noted to be 4°C , suggesting that temperature could affect its stability. Additionally, the compound’s resistance to hydrolysis under physiological conditions indicates that it could maintain its efficacy in various biological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-2-sulfonyl fluoride typically involves the reaction of 4-chloropyridine with sulfonyl fluoride reagents. One common method is the direct fluorination of sulfonates or sulfonic acids under mild reaction conditions using readily available reagents . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify biological molecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoropyridine-2-sulfonyl fluoride
- 4-Bromopyridine-2-sulfonyl fluoride
- 4-Iodopyridine-2-sulfonyl fluoride
Uniqueness
4-Chloropyridine-2-sulfonyl fluoride is unique due to its specific reactivity profile. The presence of the chlorine atom in the pyridine ring influences its chemical behavior, making it distinct from its fluorinated, brominated, and iodinated counterparts. This uniqueness can be leveraged in designing specific chemical reactions and in developing targeted applications in research and industry .
Properties
IUPAC Name |
4-chloropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHTUWRUVMTRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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